molecular formula C9H11N3O B12354675 5-Phenyltriazolidine-4-carbaldehyde

5-Phenyltriazolidine-4-carbaldehyde

Cat. No.: B12354675
M. Wt: 177.20 g/mol
InChI Key: PHHQMIMNQZRAGY-UHFFFAOYSA-N
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Description

5-Phenyltriazolidine-4-carbaldehyde is a heterocyclic organic compound that features a five-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyltriazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with an aldehyde, followed by cyclization to form the triazolidine ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyltriazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted triazolidines.

Scientific Research Applications

5-Phenyltriazolidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Phenyltriazolidine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Thiazolidine: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.

    Imidazolidine: A similar compound with nitrogen atoms in the ring.

    Oxazolidine: A five-membered ring containing oxygen and nitrogen atoms.

Uniqueness: 5-Phenyltriazolidine-4-carbaldehyde is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-phenyltriazolidine-4-carbaldehyde

InChI

InChI=1S/C9H11N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6,8-12H

InChI Key

PHHQMIMNQZRAGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C=O

Origin of Product

United States

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